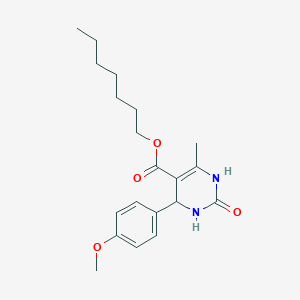
1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantyl(2-bromo-4,5-dimethoxybenzyl)amine, also known as ADB-B, is a novel psychoactive substance that belongs to the family of substituted phenethylamines. It is a potent agonist of the serotonin receptor and has been found to exhibit hallucinogenic effects in animal studies. ADB-B has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and behavioral processes, including mood, cognition, and perception. The exact mechanism of action of 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine has been found to exhibit potent hallucinogenic effects in animal studies. It has been shown to induce alterations in perception, mood, and cognition, which are similar to those observed with other hallucinogenic substances. 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine has several advantages as a research tool, including its potent agonist activity at the serotonin receptor and its unique chemical structure. However, there are also several limitations associated with its use in laboratory experiments. These include the potential for toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine. These include further investigation into its mechanism of action, the development of more selective agonists of the serotonin receptor, and the exploration of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the potential risks associated with its use and to develop appropriate safety guidelines for its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 1-adamantylamine in the presence of a reducing agent. The resulting product is then purified using chromatographic techniques to obtain pure 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine. The synthesis of 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit potent agonist activity at the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. 1-adamantyl(2-bromo-4,5-dimethoxybenzyl)amine has been used in animal studies to investigate the role of the serotonin receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO2/c1-22-17-6-15(16(20)7-18(17)23-2)11-21-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,12-14,21H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVHXAKSIZZXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)

